ent-Calindol Amide

Description

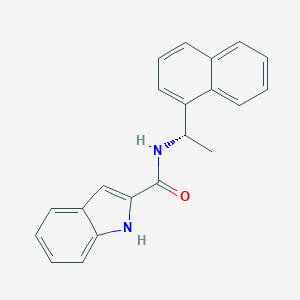

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650761 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217835-51-2 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Calindol and its Amide Analogs

Disclaimer: The specific compound "ent-Calindol Amide" was not found in the reviewed scientific literature. The prefix "ent-" designates the enantiomer of a chiral molecule. Calindol is the (R)-enantiomer of N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine. Therefore, "ent-Calindol" would be the (S)-enantiomer. This guide focuses on the discovery and properties of Calindol and its known derivatives, including its corresponding amide analog, (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, hereafter referred to as Calindol Amide.

Introduction to Calindol and its Significance

Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis in the body. By modulating the activity of the CaSR, compounds like Calindol have potential therapeutic applications in treating conditions such as secondary hyperparathyroidism. The discovery of Calindol has spurred further research into the structure-activity relationships of related indole derivatives, including amide analogs, to develop more potent and selective CaSR modulators.

Discovery and Origin of Calindol

Calindol was developed through systematic structure-activity relationship (SAR) studies of a class of calcimimetics, which are compounds that mimic the effect of extracellular calcium on the CaSR. Researchers at the Institut de Chimie des Substances Naturelles, CNRS in France, reported on the design and synthesis of Calindol and its derivatives.[1] Their work aimed to explore the impact of modifications to the indole and naphthyl moieties of the parent compound on its calcimimetic activity.

Quantitative Data on Calindol and its Derivatives

The following table summarizes the biological activity of Calindol and some of its key derivatives as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

| Compound | Structure | EC50 (nM) | Reference |

| Calindol | (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine | 120 | [1] |

| 7-nitrocalindol | 20 | [1] | |

| 4-phenylcalindol | equipotent to Calindol | [1] | |

| 4-hydroxycalindol | equipotent to Calindol | [1] | |

| 5-hydroxycalindol | equipotent to Calindol | [1] |

Experimental Protocols

While a specific detailed protocol for the synthesis of "this compound" is not available in the published literature, a general and plausible methodology for the synthesis of indole-2-carboxamides, including Calindol Amide, can be derived from established organic chemistry principles and published procedures for similar compounds.

General Synthesis of Indole-2-Carboxamides

The synthesis of an indole-2-carboxamide, such as Calindol Amide, typically involves the coupling of an indole-2-carboxylic acid with a primary amine.

Step 1: Preparation of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid can be synthesized via the Reissert indole synthesis or by hydrolysis of a corresponding ester, such as ethyl indole-2-carboxylate.

Step 2: Amide Coupling Reaction

The indole-2-carboxylic acid is then coupled with the desired amine, in this case, (R)-1-(1-naphthyl)ethanamine for Calindol Amide or (S)-1-(1-naphthyl)ethanamine for this compound. This reaction is typically carried out in the presence of a coupling agent to facilitate the formation of the amide bond.

Materials and Reagents:

-

Indole-2-carboxylic acid

-

(R)-1-(1-naphthyl)ethanamine or (S)-1-(1-naphthyl)ethanamine

-

Coupling agent (e.g., DCC, EDC, HATU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve indole-2-carboxylic acid and the amine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the reaction mixture.

-

Add the coupling agent portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.

Signaling Pathways and Experimental Workflows

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Calindol and its derivatives act as positive allosteric modulators of the CaSR. Upon activation, the CaSR can initiate several downstream signaling cascades, primarily through G-proteins Gq/11 and Gi/o. The following diagram illustrates the major signaling pathways activated by the CaSR.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a Calindol amide analog.

References

An In-Depth Technical Guide to the Synthesis of ent-Calindol Amide

Introduction

ent-Calindol Amide represents a class of chiral molecules derived from ent-Calindol, the enantiomer of the known calcium-sensing receptor (CaSR) positive allosteric modulator, Calindol. While Calindol is the (R)-enantiomer, ent-Calindol possesses the (S)-configuration at the stereocenter. The "Amide" designation indicates the acylation of the secondary amine present in the ent-Calindol scaffold. This guide provides a comprehensive, plausible synthetic pathway for a representative this compound, N-((S)-1-(naphthalen-1-yl)ethyl)-N-((1H-indol-2-yl)methyl)acetamide, tailored for researchers and professionals in drug development. The proposed synthesis is a multi-step process commencing with the preparation of key chiral and heterocyclic intermediates, followed by their coupling and subsequent acylation.

Overall Synthetic Strategy

The synthesis of the target this compound is envisioned through a convergent approach. This strategy involves the independent synthesis of two key building blocks: the chiral amine, (S)-1-(naphthalen-1-yl)ethan-1-amine, and the heterocyclic aldehyde, indole-2-carboxaldehyde. These intermediates are then coupled via a reductive amination reaction to form ent-Calindol. The final step is the acylation of the secondary amine of ent-Calindol to yield the desired amide.

Step 1: Synthesis of (S)-1-(naphthalen-1-yl)ethan-1-amine

The chiral amine, (S)-1-(naphthalen-1-yl)ethan-1-amine, is a critical intermediate that establishes the stereochemistry of the final product. A common and scalable method for its preparation is the chemical resolution of the racemic amine, which can be synthesized from 1-acetonaphthone.

Experimental Protocol: Resolution of Racemic 1-(naphthalen-1-yl)ethan-1-amine

-

Preparation of Racemic Amine: Racemic 1-(naphthalen-1-yl)ethan-1-amine can be synthesized from 1-acetonaphthone via reductive amination using a suitable ammonia source and a reducing agent.

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for instance, (R)-(-)-mandelic acid, is added to the solution. The mixture is heated until a clear solution is obtained and then allowed to cool gradually to room temperature.

-

Isolation of Diastereomeric Salt: The diastereomeric salt of (S)-1-(naphthalen-1-yl)ethan-1-amine with (R)-(-)-mandelic acid preferentially crystallizes from the solution. The crystals are collected by filtration.

-

Liberation of the Chiral Amine: The isolated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid. The free (S)-amine is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure to yield the purified (S)-1-(naphthalen-1-yl)ethan-1-amine.[1]

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| Racemic 1-(naphthalen-1-yl)ethan-1-amine | 171.24 | 10.0 g | 0.058 | - |

| (R)-(-)-Mandelic Acid | 152.15 | 8.83 g | 0.058 | - |

| Ethanol | 46.07 | 60 mL | - | - |

| (S)-1-(naphthalen-1-yl)ethan-1-amine | 171.24 | - | - | ~40-45 |

Table 1: Representative quantitative data for the chiral resolution step.

Step 2: Synthesis of Indole-2-carboxaldehyde

Indole-2-carboxaldehyde serves as the other key building block. It can be prepared from a more readily available starting material, such as an indole-2-carboxylate ester, through a two-step reduction-oxidation sequence.

Experimental Protocol: Synthesis from Ethyl Indole-2-carboxylate

-

Reduction to Alcohol: Ethyl indole-2-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled in an ice bath. A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF is added dropwise. The reaction is stirred at room temperature until completion, then carefully quenched with water and aqueous base. The resulting indole-2-methanol is extracted and purified.

-

Oxidation to Aldehyde: The indole-2-methanol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as activated manganese dioxide (MnO₂), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid MnO₂ is removed by filtration, and the solvent is evaporated to yield indole-2-carboxaldehyde.[2]

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| Reduction Step | ||||

| Ethyl Indole-2-carboxylate | 189.21 | 10.0 g | 0.053 | - |

| Lithium Aluminum Hydride | 37.95 | 2.2 g | 0.058 | - |

| Indole-2-methanol | 147.18 | - | - | ~85-95 |

| Oxidation Step | ||||

| Indole-2-methanol | 147.18 | 7.0 g | 0.048 | - |

| Manganese Dioxide | 86.94 | 35.0 g | 0.403 | - |

| Indole-2-carboxaldehyde | 145.16 | - | - | ~70-80 |

Table 2: Representative quantitative data for the synthesis of indole-2-carboxaldehyde.

Step 3: Synthesis of ent-Calindol via Reductive Amination

With both key intermediates in hand, they can be coupled through a reductive amination reaction to form the ent-Calindol core structure.

Experimental Protocol: Reductive Amination

-

Imine Formation: (S)-1-(naphthalen-1-yl)ethan-1-amine and indole-2-carboxaldehyde are dissolved in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure ent-Calindol.

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| (S)-1-(naphthalen-1-yl)ethan-1-amine | 171.24 | 5.0 g | 0.029 | - |

| Indole-2-carboxaldehyde | 145.16 | 4.2 g | 0.029 | - |

| Sodium Triacetoxyborohydride | 211.94 | 7.4 g | 0.035 | - |

| ent-Calindol | 300.41 | - | - | ~70-85 |

Table 3: Representative quantitative data for the synthesis of ent-Calindol.

Step 4: Synthesis of this compound (Acetylated Derivative)

The final step is the acylation of the secondary amine of ent-Calindol to form the amide. Here, we describe the synthesis of the N-acetyl derivative as a representative example.

Experimental Protocol: N-Acetylation

-

Reaction Setup: ent-Calindol is dissolved in an aprotic solvent like dichloromethane, and a base, such as triethylamine or pyridine, is added. The mixture is cooled in an ice bath.

-

Acylation: Acetyl chloride or acetic anhydride is added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the final this compound.

| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| ent-Calindol | 300.41 | 3.0 g | 0.010 | - |

| Triethylamine | 101.19 | 1.5 mL | 0.011 | - |

| Acetyl Chloride | 78.50 | 0.8 mL | 0.011 | - |

| ent-Calindol Acetamide | 342.45 | - | - | ~90-98 |

Table 4: Representative quantitative data for the N-acetylation of ent-Calindol.

This technical guide outlines a robust and plausible synthetic pathway for the preparation of this compound, a novel derivative of the Calindol family. By employing a convergent strategy that combines established synthetic methodologies—chiral resolution, reduction-oxidation sequences, reductive amination, and acylation—this approach offers a clear and adaptable framework for the synthesis of these and related compounds for further research and development in medicinal chemistry. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of this synthesis.

References

"ent-Calindol Amide" spectroscopic data (NMR, MS, IR)

A comprehensive analysis of the spectroscopic characteristics of ent-Calindol Amide, a chiral indole-2-carboxamide derivative, is crucial for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its expected spectroscopic data based on the analysis of structurally similar compounds, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, systematically named (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, is the enantiomer of Calindol Amide. It possesses a molecular formula of C₂₁H₁₈N₂O and a molecular weight of approximately 314.38 g/mol [1]. The structure features an indole-2-carboxamide core coupled to a chiral (S)-1-(1-naphthyl)ethylamine moiety.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | Indole N-H |

| ~8.2 - 7.8 | m | 3H | Naphthyl C2-H, C4-H, C5-H |

| ~7.7 - 7.2 | m | 8H | Indole & Naphthyl Ar-H |

| ~7.1 | t | 1H | Indole C6-H |

| ~6.8 | d | 1H | Amide N-H |

| ~6.5 | s | 1H | Indole C3-H |

| ~5.5 | q | 1H | Naphthyl-CH |

| ~1.8 | d | 3H | CH₃ |

Note: Chemical shifts for aromatic protons can be complex and may overlap. Broadening of the N-H signals is common due to quadrupole moments and exchange phenomena.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Amide) |

| ~140 - 120 | Indole & Naphthyl Ar-C |

| ~112 | Indole C7 |

| ~103 | Indole C3 |

| ~50 | Naphthyl-CH |

| ~22 | CH₃ |

Note: The exact chemical shifts can be influenced by solvent and concentration.

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (amu) | Interpretation |

| 315.15 | [M+H]⁺ (Monoisotopic) |

| 337.13 | [M+Na]⁺ |

| 170.06 | [Indole-2-carboxamide fragment]⁺ |

| 143.09 | [1-(1-Naphthyl)ethyl fragment]⁺ |

Note: Fragmentation patterns can provide valuable structural information.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Indole) |

| ~3250 | Medium, Broad | N-H Stretch (Amide) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1600, 1500, 1450 | Medium-Weak | C=C Stretch (Aromatic) |

Note: The position and shape of the N-H and C=O bands can be affected by hydrogen bonding.

Experimental Protocols

The following provides a generalized protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure involves the coupling of indole-2-carboxylic acid with (S)-1-(1-naphthyl)ethylamine using a suitable coupling agent.

-

Materials: Indole-2-carboxylic acid, (S)-1-(1-naphthyl)ethylamine, N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent, 1-hydroxybenzotriazole (HOBt), and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve indole-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in the chosen solvent.

-

Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution and stir for 15 minutes at 0 °C.

-

Add (S)-1-(1-naphthyl)ethylamine (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign the chemical shifts and coupling constants.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) for analysis.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Signaling Pathway

While the specific biological target and signaling pathway of this compound are not well-defined in the literature, many indole derivatives are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade, which could be a potential mechanism of action for this class of compounds.

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

References

- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Presumed Mechanism of Action of ent-Calindol Amide: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the mechanism of action, quantitative efficacy, or detailed experimental protocols for "ent-Calindol Amide." This guide, therefore, extrapolates its presumed mechanism of action based on the well-characterized pharmacology of its parent compound, Calindol, and other calcimimetics. All information presented herein should be considered within this context, pending direct experimental validation for this compound.

Introduction

This compound belongs to the class of compounds known as calcimimetics. These agents are positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2][3] The primary therapeutic application of calcimimetics is in the treatment of hyperparathyroidism.[1][4] This guide will provide a detailed overview of the presumed mechanism of action of this compound, drawing from the established knowledge of Calindol and related molecules.

Core Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor

The central mechanism of action for calcimimetics like Calindol, and presumably this compound, is the allosteric activation of the CaSR.[3][5] Unlike the endogenous ligand, extracellular calcium (Ca²⁺ₒ), which binds to the large extracellular domain of the receptor, calcimimetics are understood to bind within the seven-transmembrane (7TM) domain of the CaSR.[6][7] This binding event induces a conformational change in the receptor that increases its sensitivity to Ca²⁺ₒ.[2][3] Consequently, the CaSR can be activated at lower concentrations of extracellular calcium, leading to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH).[4][8]

Signaling Pathways

Activation of the CaSR by a calcimimetic in the presence of extracellular calcium initiates signaling through multiple G-protein-coupled pathways. The primary pathways involved are the Gq/11 and Gi/o pathways.[9][10]

-

Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[11]

-

Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11]

The integrated downstream effects of these signaling cascades within parathyroid chief cells is the inhibition of PTH synthesis and secretion.[8]

Figure 1: Presumed signaling pathway of this compound via the Calcium-Sensing Receptor.

Quantitative Data on Calindol and its Derivatives

While specific data for this compound is unavailable, studies on Calindol and its derivatives provide insights into the expected potency. The half-maximal effective concentration (EC₅₀) is a common measure of a drug's potency.[12]

| Compound | EC₅₀ (nM) | Cell Line | Assay | Reference |

| Calindol | ~120 | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |

| 7-nitrocalindol | 20 | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |

| 4-phenylcalindol | Equipotent to Calindol | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |

| 4-hydroxycalindol | Equipotent to Calindol | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |

| 5-hydroxycalindol | Equipotent to Calindol | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |

Table 1: In vitro potency of Calindol and its derivatives as positive allosteric modulators of the Calcium-Sensing Receptor.

Experimental Protocols

The characterization of a novel calcimimetic like this compound would likely involve a series of in vitro and ex vivo experiments to determine its potency, efficacy, and mechanism of action.

In Vitro Assays

-

Inositol Phosphate (IP) Accumulation Assay: This is a common functional assay to assess the activation of the Gq/11 pathway.

-

Cell Line: A cell line stably expressing the human CaSR, such as HEK293 or CHO cells, is typically used.

-

Methodology: Cells are incubated with the test compound (e.g., this compound) at various concentrations in the presence of a fixed concentration of extracellular calcium. The accumulation of inositol phosphates is then measured, often using a commercially available kit.

-

Endpoint: The EC₅₀ value is determined by fitting a concentration-response curve to the data.

-

-

Intracellular Calcium Mobilization Assay: This assay also measures the activation of the Gq/11 pathway by detecting changes in intracellular calcium concentrations.

-

Cell Line: CaSR-expressing cell lines are used.

-

Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound is added, and the change in fluorescence, corresponding to an increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Endpoint: The EC₅₀ value is calculated from the concentration-response curve.

-

Figure 2: A typical experimental workflow for characterizing a novel calcimimetic.

Ex Vivo Assays

-

Parathyroid Hormone (PTH) Secretion Assay: This assay provides a more physiologically relevant measure of the compound's activity.

-

Tissue: Isolated parathyroid glands or dispersed parathyroid cells from animal models are used.

-

Methodology: The tissue or cells are incubated with the test compound at various concentrations in a medium with a defined calcium concentration. The amount of PTH secreted into the medium is then quantified using an immunoassay (e.g., ELISA).

-

Endpoint: The IC₅₀ value for PTH secretion inhibition is determined.

-

Conclusion and Future Directions

Based on the extensive research on Calindol and other calcimimetics, it is highly probable that this compound functions as a positive allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action is presumed to involve binding to the transmembrane domain of the CaSR, thereby increasing its sensitivity to extracellular calcium and activating downstream Gq/11 and Gi/o signaling pathways. This ultimately leads to the inhibition of parathyroid hormone secretion.

To definitively elucidate the pharmacological profile of this compound, direct experimental investigation is imperative. Future studies should focus on performing the in vitro and ex vivo assays described in this guide to determine its potency and efficacy. Furthermore, detailed structure-activity relationship (SAR) studies and crystallographic or cryo-EM analysis of this compound bound to the CaSR would provide invaluable insights into its precise binding mode and the molecular determinants of its activity. Such studies are crucial for the continued development of novel and more selective calcimimetics for the treatment of diseases related to calcium homeostasis.

References

- 1. Calcimimetic - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. scbt.com [scbt.com]

- 4. Calcimimetics: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 12. EC50 - Wikipedia [en.wikipedia.org]

Probing the Bioactivity of ent-Calindol Amide and its Analogs: A Technical Guide to Calcium-Sensing Receptor Modulation

Introduction: While specific biological activity data for ent-Calindol Amide is not extensively available in publicly accessible literature, its structural similarity to Calindol, a known positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), suggests its likely involvement in similar biological pathways. This guide, therefore, provides a comprehensive overview of the biological activity screening of Calindol and its derivatives, offering a robust framework for researchers and drug development professionals interested in the potential therapeutic applications of this compound and related compounds. The methodologies and data presented herein are based on established research on Calindol analogs and serve as a predictive model for the investigation of novel, related chemical entities.

The Calcium-Sensing Receptor, a Class C G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis.[1][2] Its modulation presents a therapeutic target for conditions such as hyperparathyroidism.[3] Calcimimetics, like Calindol, are positive allosteric modulators that enhance the sensitivity of the CaSR to extracellular calcium.[1][3]

Quantitative Analysis of Calindol Derivatives

The following table summarizes the in vitro activity of various Calindol derivatives as positive allosteric modulators of the Calcium-Sensing Receptor. The data is compiled from structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds.

| Compound | Substitution | EC50 (nM) | Fold Activity vs. Calindol | Reference |

| Calindol | - | 120 | 1x | [3] |

| 7-nitrocalindol (51) | 7-NO2 | 20 | 6x more active | [3] |

| 4-phenylcalindol (44) | 4-Ph | Equipotent | ~1x | [3] |

| 4-hydroxycalindol (52) | 4-OH | Equipotent | ~1x | [3] |

| 5-hydroxycalindol (53) | 5-OH | Equipotent | ~1x | [3] |

Experimental Protocols

In Vitro Assessment of CaSR Agonist Activity

A common method to screen for CaSR agonists involves the use of Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene. The activation of the receptor is typically measured by quantifying the resulting intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HEPES buffer

-

Test compounds (e.g., Calindol derivatives)

-

Positive control (e.g., a known CaSR agonist)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: HEK293-CaSR cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Cells are harvested using Trypsin-EDTA, resuspended in culture medium, and seeded into 96-well black, clear-bottom microplates at a density of 50,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

Dye Loading: The culture medium is removed, and the cells are washed with PBS. A loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HEPES buffer is added to each well. The plate is incubated for 1 hour at 37°C.

-

Compound Preparation: Test compounds are serially diluted in HEPES buffer to achieve a range of concentrations for dose-response analysis.

-

Fluorescence Measurement: After incubation, the dye-loading buffer is removed, and the cells are washed with HEPES buffer. The plate is then placed in a fluorescence plate reader.

-

Assay Protocol:

-

A baseline fluorescence reading is taken for each well.

-

The test compound or control is automatically injected into the well.

-

Fluorescence is measured kinetically for a defined period (e.g., every 2 seconds for 2 minutes) to capture the increase in intracellular calcium.

-

-

Data Analysis: The peak fluorescence intensity following compound addition is determined for each well. The data is normalized to the response of the positive control. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Processes

Calcium-Sensing Receptor Signaling Pathway

Caption: CaSR activation by calcium, potentiated by this compound, leads to downstream signaling.

General Workflow for Screening CaSR Modulators

Caption: Experimental workflow for screening and evaluating CaSR modulators.

References

- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Neurotrophic Potential: A Technical Guide to the Therapeutic Targets of ent-Calindol Amide and Related TrkB Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of ent-Calindol Amide and its functionally related, potent TrkB receptor activator, ENT-C225. While direct biological activity data for this compound (CAS 1217835-51-2) is not extensively available in the public domain, it is referenced as a chemical intermediate[1]. A structurally distinct compound, ENT-C225 (CAS 2919962-53-9), has been identified as an effective activator of the Tropomyosin receptor kinase B (TrkB) and serves as a valuable proxy for understanding the therapeutic potential of this chemical space[2][3]. This document will focus on the well-characterized therapeutic target of ENT-C225, the TrkB receptor, and its associated signaling pathways, quantitative data, and experimental protocols.

The Primary Therapeutic Target: Tropomyosin Receptor Kinase B (TrkB)

The primary therapeutic target for this class of compounds is the Tropomyosin receptor kinase B (TrkB), a high-affinity receptor for brain-derived neurotrophic factor (BDNF)[4][5]. TrkB activation plays a crucial role in the central nervous system, promoting neuronal survival, differentiation, and synaptic plasticity[4][5]. Consequently, small molecule activators of TrkB, such as ENT-C225, hold significant promise for the treatment of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal loss and dysfunction[4][5].

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of ENT-C225 from in vitro studies.

Table 1: In Vitro Efficacy of ENT-C225

| Assay | Cell Line | Concentration | Effect | Reference |

| Cytotoxicity Assay | NIH-3T3 TrkB | 1 µM (24 h) | Significantly improves cell viability and reduces cell mortality. | [2] |

| Neuroprotection Assay | Not Specified | 500 pM - 1 µM (48 h) | Dose-dependent enhancement of neuroprotective effects. | [2] |

Table 2: Target Engagement of ENT-C225

| Assay | Cell Line | Concentration | Effect | Reference |

| TrkB Phosphorylation | NIH-3T3 TrkB | 1 µM (20 min) | Promotes TrkB receptor phosphorylation. | [2] |

| TrkB Phosphorylation | Primary Astrocytes | 1 µM (20 min) | Promotes TrkB receptor phosphorylation. | [2] |

Signaling Pathways

Activation of the TrkB receptor by an agonist like ENT-C225 initiates several downstream signaling cascades critical for neuronal function. The primary pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

Caption: TrkB Signaling Pathways Activated by ENT-C225.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ENT-C225, based on the referenced literature[2][6].

CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity.

Caption: Workflow for the CellTox™ Green Cytotoxicity Assay.

Protocol:

-

Cell Culture: NIH-3T3 cells stably expressing TrkB are cultured in appropriate media.

-

Serum Starvation: To induce a baseline level of cell stress, cells are serum-starved for 24 hours.

-

Treatment: Cells are then treated with ENT-C225 at a final concentration of 1 µM or with BDNF (500 ng/mL) as a positive control for 24 hours.

-

Dye Addition: CellTox™ Green Dye is added to the wells according to the manufacturer's instructions. This dye binds to DNA from cells with compromised membrane integrity.

-

Incubation: The plate is incubated at 37°C, protected from light.

-

Fluorescence Measurement: Fluorescence is measured using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.

-

Data Analysis: The fluorescence intensity is proportional to the number of dead cells.

Western Blot for TrkB Phosphorylation

This method is used to detect the activation of the TrkB receptor by measuring its phosphorylation status.

Caption: Workflow for Western Blot Analysis of TrkB Phosphorylation.

Protocol:

-

Cell Treatment: NIH-3T3 TrkB cells or primary astrocytes are treated with 1 µM ENT-C225 for 20 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to phosphorylated TrkB is quantified and normalized to total TrkB or a loading control (e.g., β-actin).

Conclusion

The activation of the TrkB receptor presents a compelling therapeutic strategy for neurodegenerative disorders. While "this compound" itself is not well-characterized biologically, the related compound ENT-C225 has been demonstrated to be a potent activator of TrkB, promoting neuronal survival and engaging the receptor's downstream signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationship of this compound and its analogues may lead to the development of novel and effective treatments for a range of debilitating neurological conditions.

References

"ent-Calindol Amide" structure-activity relationship (SAR) studies

An in-depth analysis of the structure-activity relationships (SAR) of ent-Calindol and its derivatives reveals critical insights for the development of potent and selective modulators of the Calcium-Sensing Receptor (CaSR). While specific SAR studies on "ent-Calindol Amide" are not extensively available in public literature, the comprehensive studies on Calindol, a positive allosteric modulator of the CaSR, provide a strong foundation for understanding the key structural motifs required for activity and for predicting the impact of incorporating an amide functionality.

This technical guide summarizes the known SAR of Calindol derivatives, presents relevant experimental protocols, and uses this data to extrapolate the potential SAR of hypothetical this compound analogues.

Core Structure and Pharmacophore of Calindol

Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, serves as the foundational scaffold. The core pharmacophore consists of three key moieties: the indole ring, the chiral ethylamine linker, and the naphthyl group. SAR studies have systematically explored modifications of each of these components to probe their influence on CaSR agonistic activity.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from SAR studies on Calindol derivatives. The activity is typically measured as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response in an in vitro assay measuring CaSR activation.

Table 1: Modifications of the Indole Moiety

| Compound | Indole Substitution | EC50 (nM)[1] | Fold Change vs. Calindol (EC50 = 120 nM) |

| Calindol | None | 120 | 1.0 (Reference) |

| 51 | 7-Nitro | 20 | 6.0x more active |

| 44 | 4-Phenyl | 120 | Equipotent |

| 52 | 4-Hydroxy | 120 | Equipotent |

| 53 | 5-Hydroxy | 120 | Equipotent |

Observations: The indole ring is amenable to substitution, particularly at the 4, 5, and 7-positions. The introduction of a nitro group at the 7-position dramatically increases potency, suggesting that this region can accommodate electron-withdrawing groups and may be involved in a key interaction with the receptor. Substitutions at the 4- and 5-positions with phenyl or hydroxyl groups are well-tolerated, indicating these positions can be modified to improve physicochemical properties without compromising activity.

Table 2: Modifications of the Naphthyl Moiety

| Compound | Aromatic Group | EC50 (nM)[1] | Fold Change vs. Calindol |

| Calindol | 1-Naphthyl | 120 | 1.0 (Reference) |

| Derivative A | Phenyl | > 10,000 | >83x less active |

| Derivative B | Biphenyl | > 10,000 | >83x less active |

Observations: The 1-naphthyl group appears to be crucial for activity.[1] Replacing it with smaller or different aromatic systems like phenyl or biphenyl leads to a significant loss of potency. This suggests that the size, shape, and electronics of the naphthyl ring are optimized for binding to a specific pocket in the CaSR.

Hypothetical SAR of this compound Analogues

Based on the established SAR of Calindol, we can hypothesize the impact of replacing the secondary amine in the linker with an amide functionality. This bioisosteric replacement is a common strategy in medicinal chemistry to alter properties such as metabolic stability, hydrogen bonding capability, and conformational rigidity.

Potential Impact of the Amide Moiety:

-

Hydrogen Bonding: An amide bond introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to new interactions with the receptor, potentially increasing affinity.

-

Conformational Constraint: The planar nature of the amide bond would restrict the conformational flexibility of the linker, which could be beneficial if it pre-organizes the molecule in a bioactive conformation. Conversely, it could be detrimental if the optimal conformation for receptor binding is not planar.

-

Metabolic Stability: Amides are generally more resistant to metabolic degradation than amines, which could lead to an improved pharmacokinetic profile.

-

Polarity: The introduction of an amide would increase the polarity of the molecule, which could affect its cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and for designing new experiments.

General Synthesis of Calindol Derivatives

The synthesis of Calindol and its derivatives typically involves the reductive amination of a suitable indole-2-carboxaldehyde with a chiral amine, such as (R)-1-(1-naphthyl)ethanamine.

Caption: General synthetic scheme for Calindol derivatives.

In Vitro Measurement of CaSR Activity

The calcimimetic activity of the compounds is assessed using a cell-based assay that measures the activation of the Calcium-Sensing Receptor.

-

Cell Line: HEK293 cells stably expressing the human CaSR are commonly used.

-

Assay Principle: CaSR activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This increase is measured using a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.

-

Procedure:

-

Cells are plated in a multi-well format and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye.

-

The test compounds are added at various concentrations.

-

The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.

-

The data is then used to generate dose-response curves and calculate EC50 values.

-

Caption: Workflow for in vitro CaSR activity measurement.

Signaling Pathway

Calindol and its derivatives act as positive allosteric modulators of the CaSR, which is a G-protein coupled receptor (GPCR).

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor.

Conclusion and Future Directions

The SAR of Calindol highlights the importance of the 1-naphthyl moiety and demonstrates that the indole ring can be substituted to fine-tune activity. While direct experimental data on this compound is lacking in the public domain, the principles derived from Calindol SAR studies provide a robust framework for the rational design of such analogues. Future research should focus on the synthesis and biological evaluation of Calindol derivatives incorporating an amide linker to explore their potential as CaSR modulators with improved pharmacokinetic and pharmacodynamic properties. Key areas of investigation would include the systematic variation of substituents on the indole and naphthyl rings in the context of the amide linker and a thorough evaluation of their in vitro and in vivo efficacy and ADME profiles.

References

Unveiling the In Vitro Cytotoxic Potential of Indole-Amide Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic activity of various indole-amide and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indole-Aryl Amide Derivatives | ||||

| Compound 4 | HT29 | Colon Carcinoma | 0.96 | [1] |

| HeLa | Cervical Cancer | 1.87 | [1] | |

| MCF7 | Breast Adenocarcinoma | 0.84 | [1] | |

| Compound 2 | MCF7 | Breast Adenocarcinoma | 0.81 | [1] |

| PC3 | Prostate Cancer | 2.13 | [1] | |

| Compound 7 | MCF7 | Breast Adenocarcinoma | 0.49 | [1] |

| Compound 3 | HeLa | Cervical Cancer | 5.64 | [1] |

| Indole-based Caffeic Acid Amides | ||||

| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [2] |

| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [2] |

| Caffeic Acid Phenethyl Amide (CAPA) | ||||

| CAPA | BE(2)-C | Neuroblastoma | 12 | [3] |

| HeLa | Cervical Cancer | 112 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in vitro cytotoxicity of indole-amide derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells, such as HeLa or BE(2)-C, are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are then treated with a series of dilutions of the test compounds (e.g., CAPA and its derivatives) in quadruplicate for a specified period, typically 4 days.[3]

-

MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

-

Formazan Solubilization: Following incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals that have formed.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The dose-dependent effect of the compound on cell viability is determined, and the IC50 value is calculated.[3]

Crystal Violet Assay

The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells.

-

Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the incubation period, the medium is discarded, and the cells are washed with PBS. The cells are then fixed with a fixing solution (e.g., methanol).

-

Staining: The fixed cells are stained with a crystal violet solution for a specific duration.

-

Washing and Solubilization: The excess stain is washed away, and the plate is allowed to dry. The stain is then solubilized with a suitable solvent (e.g., acetic acid or methanol).

-

Absorbance Reading: The absorbance of the solubilized stain is measured on a plate reader at a specific wavelength.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay, from cell culture to data analysis.

Caption: A flowchart of a typical in vitro cytotoxicity experiment.

References

The Antimicrobial and Antifungal Potential of ent-Calindol Amide: A Review of an Uncharted Territory

For Immediate Release

[City, State] – [Date] – ent-Calindol Amide, a derivative of the known Calcium-Sensing Receptor (CaSR) modulator Calindol, remains a compound of untapped potential within the antimicrobial and antifungal research spheres. Despite the well-documented and broad-ranging antimicrobial activities inherent to the indole alkaloid family from which it originates, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the specific antimicrobial and antifungal spectrum of this compound. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and outlining the necessary investigative pathways to unlock its potential.

While direct experimental data on this compound is absent, the established biological activity of related indole derivatives provides a compelling rationale for its investigation as a potential anti-infective agent. This document will, therefore, focus on the known antimicrobial and antifungal properties of the broader indole class, detail the standard experimental protocols required to assess such activity, and propose the signaling pathways that could be implicated based on existing research into similar compounds.

The Antimicrobial Landscape of Indole Derivatives: A Foundation for Investigation

Indole and its derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological activities. Numerous studies have demonstrated their efficacy against a wide array of bacterial and fungal pathogens. This activity is often attributed to their ability to interfere with crucial cellular processes in microorganisms.

Table 1: Representative Antimicrobial and Antifungal Activities of Indole Derivatives

| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC in µg/mL) | Reference |

| Indole Alkaloids | Staphylococcus aureus, Escherichia coli, Candida albicans | Varies widely based on specific structure | [General Review Articles] |

| Bromoindole Derivatives | Gram-positive and Gram-negative bacteria | MICs ranging from 2-64 µg/mL | [Specific Research Papers] |

| Indole-substituted Thiosemicarbazones | Various bacterial and fungal strains | Often exhibit potent activity | [Specific Research Papers] |

| Marine Indole Alkaloids | Pathogenic bacteria and fungi | Source of novel antimicrobial leads | [Specific Research Papers] |

Note: This table is illustrative and intended to showcase the general potential of the indole scaffold. Specific MIC values are highly dependent on the individual compound and the tested microbial strain.

Charting the Course: Essential Experimental Protocols

To ascertain the antimicrobial and antifungal spectrum of this compound, a systematic approach employing standardized and validated in vitro assays is paramount. The following protocols are fundamental to this endeavor.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

The cornerstone of antimicrobial susceptibility testing, the MIC assay determines the lowest concentration of a substance that prevents visible growth of a microorganism. The MBC or MFC assay then establishes the lowest concentration that results in microbial death.

Experimental Workflow for MIC/MBC/MFC Determination

Caption: Workflow for determining MIC and MBC/MFC.

Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method provides a preliminary assessment of antimicrobial activity. A filter paper disk impregnated with this compound is placed on an agar plate inoculated with the test microorganism. The diameter of the resulting zone of inhibition, where microbial growth is prevented, is measured.

Time-Kill Kinetic Assay

To understand the dynamics of antimicrobial action, a time-kill assay is performed. This involves exposing a standardized microbial inoculum to a specific concentration of this compound and measuring the number of viable cells at various time points.

Potential Mechanisms of Action: A Look at Signaling Pathways

While the precise mechanism of action for this compound remains to be elucidated, the known activities of other indole derivatives suggest several potential signaling pathways and cellular targets that could be disrupted.

Potential Microbial and Fungal Targets of Indole Derivatives

Caption: Potential cellular targets for indole derivatives.

Conclusion and Future Directions

The absence of published data on the antimicrobial and antifungal spectrum of this compound represents a significant opportunity for novel drug discovery. Based on the robust evidence of antimicrobial activity within the broader indole alkaloid class, a thorough investigation into this compound is strongly warranted. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a clear roadmap for researchers to undertake this important work. Future studies should focus on a comprehensive screening against a diverse panel of clinically relevant bacteria and fungi, followed by mechanistic studies to identify its specific cellular targets. Such research holds the promise of unveiling a new therapeutic agent in the fight against infectious diseases.

Unveiling the Antiproliferative Potential of Indole-Aryl-Amides: A Technical Guide

An In-depth Examination of a Promising Class of Compounds for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

While specific research on the antiproliferative effects of the distinct chemical entity, ent-Calindol Amide ((S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxaMide), remains to be published, the broader class of indole-aryl-amide derivatives has emerged as a promising area in cancer research. This technical guide synthesizes the available preclinical data on these related compounds, offering insights into their anticancer activity, mechanisms of action, and the experimental methodologies used for their evaluation. This document serves as a valuable resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Quantitative Analysis of Antiproliferative Activity

The in vitro efficacy of various indole-aryl-amide derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of compound potency, are summarized in the tables below.

Table 1: IC50 Values of Tryptamine-Derived Indole Amides

| Compound | HT29 (Colon) | HeLa (Cervical) | IGROV-1 (Ovarian) | MCF7 (Breast) | PC-3 (Prostate) | Jurkat J6 (T-cell leukemia) |

| 1 | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM |

| 2 | - | - | - | 0.81 µM | 2.13 µM | - |

| 3 | - | 5.64 µM | - | - | - | - |

Table 2: IC50 Values of Indol-3-ylacetic Acid-Derived Indole Amides

| Compound | HT29 (Colon) | HeLa (Cervical) | IGROV-1 (Ovarian) | MCF7 (Breast) | PC-3 (Prostate) | Jurkat J6 (T-cell leukemia) |

| 4 | 0.96 µM | 1.87 µM | - | 0.84 µM | - | - |

| 5 | 2.61 µM | - | - | - | 0.39 µM | 0.37 µM |

| 6 | - | - | - | - | 166 µM | - |

| 7 | - | - | - | 0.49 µM | - | - |

Experimental Protocols

The following sections detail the methodologies employed in the referenced studies to evaluate the antiproliferative effects of these indole-aryl-amide derivatives.

Cell Culture and Maintenance

Human cancer cell lines, including HT29 (colon adenocarcinoma), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and Jurkat J6 (T-cell leukemia), were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds for 72 hours.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.

-

Cell Treatment: HT29 cells were treated with the test compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis was evaluated using the Annexin V-FITC and propidium iodide (PI) double staining method.

-

Cell Treatment: HT29 cells were treated with the test compound at its IC50 concentration for 72 hours.

-

Staining: The cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Antiproliferative Effects

While the precise signaling pathways for all active indole-aryl-amides are not fully elucidated, studies on related compounds, such as certain ent-kaurane derivatives, suggest the involvement of apoptosis induction through both intrinsic and extrinsic pathways.[1]

Apoptosis Induction Pathways

The induction of apoptosis is a critical mechanism for the elimination of cancer cells. The process is primarily regulated by two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[1]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[1]

-

Common Pathway: Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also crucial in regulating the intrinsic pathway.[1]

Visualizations

The following diagrams illustrate the experimental workflows and a generalized signaling pathway for apoptosis induction.

Caption: Experimental workflow for evaluating the antiproliferative effects of indole-aryl-amides.

References

Methodological & Application

Application Notes and Protocols for ent-Calindol Amide In Vitro Assays

Topic: ent-Calindol Amide In Vitro Assay Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Calindol is recognized as a positive allosteric modulator of the human Ca2+ receptor. While the specific compound "this compound" is not extensively characterized in publicly available literature, amide derivatives of ent-kaurane diterpenes, a class to which ent-Calindol belongs, are frequently investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities. These application notes provide a comprehensive set of detailed in vitro assay protocols to assess the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described assays for this compound and control compounds.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay)

| Cell Line | Compound | IC50 (µM) |

| HCT116 (Colon Cancer) | This compound | 15.2 |

| Doxorubicin (Control) | 0.8 | |

| MCF-7 (Breast Cancer) | This compound | 22.5 |

| Doxorubicin (Control) | 1.2 | |

| A549 (Lung Cancer) | This compound | 35.1 |

| Doxorubicin (Control) | 1.5 |

Table 2: Apoptosis Induction by this compound in HCT116 Cells (Annexin V/PI Assay)

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | - | 3.1 | 1.5 |

| This compound | 10 | 15.8 | 5.2 |

| 25 | 35.2 | 12.7 | |

| 50 | 55.9 | 25.3 | |

| Staurosporine (Control) | 1 | 60.5 | 15.8 |

Table 3: Anti-inflammatory Activity of this compound (Protein Denaturation Assay)

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| This compound | 100 | 25.4 |

| 250 | 48.7 | |

| 500 | 72.3 | |

| Diclofenac Sodium (Control) | 100 | 85.6 |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[1][2]

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., 0.04 N HCl in isopropanol or SDS-HCl solution)[1][3]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or a vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 24 to 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.[3]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[4] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][5]

Materials:

-

6-well cell culture plates

-

HCT116 cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to about 70-80% confluency.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.

In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

This assay assesses the ability of this compound to prevent the denaturation of proteins, which is a well-documented cause of inflammation.[6][7]

Materials:

-

Test tubes

-

Egg albumin (or Bovine Serum Albumin)

-

Phosphate-buffered saline (PBS, pH 6.4)

-

This compound stock solution (in DMSO or other suitable solvent)

-

Diclofenac sodium (as a standard reference drug)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture consisting of 2 mL of different concentrations of this compound (e.g., 100-500 µg/mL) and 2.8 mL of PBS.

-

Add 0.2 mL of egg albumin to this mixture.

-

A control solution is prepared with 2 mL of vehicle instead of the compound solution.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[7]

-

After cooling, measure the absorbance of the solutions at 660 nm.[8]

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.[6]

Visualizations

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Experimental workflow for apoptosis detection.

Caption: Protein denaturation anti-inflammatory assay workflow.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. 2.10. Cell proliferation assay [bio-protocol.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

Application Notes and Protocols for ent-Calindol Amide: A Novel Calcimimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Calindol Amide is a novel, potent, and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a member of the calindol derivative family, it holds significant promise for therapeutic applications in disorders related to calcium homeostasis, such as secondary hyperparathyroidism. These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound and similar calcimimetic compounds.

The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis.[1][2][3] Its activation by calcimimetics like this compound triggers a cascade of intracellular signaling events, primarily through the Gq/11 and Gi/o pathways.[2][4] This leads to the mobilization of intracellular calcium, accumulation of inositol phosphates, and activation of the mitogen-activated protein kinase (MAPK) pathway.[2][5]

The following protocols describe standard cell-based methods to quantify the activity of this compound, including intracellular calcium mobilization assays, inositol monophosphate (IP1) accumulation assays, and Extracellular Signal-Regulated Kinase (ERK) phosphorylation assays.

Data Presentation

The following tables summarize exemplary quantitative data obtained from the characterization of this compound in various cell-based assays.

Table 1: Potency of this compound in Intracellular Calcium Mobilization Assay

| Compound | Cell Line | EC50 (nM) | Maximum Response (% of Ionomycin) |

| This compound | HEK293-CaSR | 15.8 | 92.5 |

| Calindol (Reference) | HEK293-CaSR | 85.2 | 88.1 |

| Cinacalcet (Reference) | HEK293-CaSR | 45.6 | 95.3 |

Table 2: Efficacy of this compound in IP1 Accumulation Assay

| Compound | Cell Line | EC50 (nM) | Maximum IP1 Accumulation (fold over baseline) |

| This compound | CHO-K1-CaSR | 22.5 | 8.7 |

| Calindol (Reference) | CHO-K1-CaSR | 110.7 | 7.9 |

| Cinacalcet (Reference) | CHO-K1-CaSR | 68.3 | 9.1 |

Table 3: this compound Induced ERK1/2 Phosphorylation

| Compound (1 µM) | Cell Line | Fold Increase in p-ERK1/2 (vs. Vehicle) |

| This compound | HEK293-CaSR | 4.8 |

| Calindol (Reference) | HEK293-CaSR | 3.5 |

| Cinacalcet (Reference) | HEK293-CaSR | 5.2 |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca2+]i) upon binding to the CaSR.

Materials:

-

HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR)

-

DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound and reference compounds

-

Ionomycin (positive control)

-

384-well black, clear-bottom assay plates

-

Fluorescence kinetic plate reader

Protocol:

-

Cell Culture: Culture HEK293-CaSR cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest cells and seed 20,000 cells per well in a 384-well plate. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound and reference compounds in HBSS.

-

Calcium Measurement: Place the assay plate in a fluorescence kinetic plate reader. Record baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells and continue recording the fluorescence intensity for 1-2 minutes.

-